

A Technical Guide to Sodium 2-mercaptobenzothiazole: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium 2-mercaptobenzothiazole*

Cat. No.: *B1227427*

[Get Quote](#)

Introduction

Sodium 2-mercaptobenzothiazole (Na-MBT) is the sodium salt of 2-mercaptobenzothiazole. It is a versatile chemical compound with significant industrial and research applications. While its primary use is as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor, its derivatives are gaining attention in the field of drug development for their diverse biological activities.^{[1][2]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, experimental protocols for its synthesis, and its various applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Sodium 2-mercaptobenzothiazole is an organosulfur compound featuring a benzothiazole core. The sodium salt exists in an ionic form.

- IUPAC Name: Sodium 1,3-benzothiazole-2-thiolate^{[3][4]}
- Synonyms: Sodium 2-benzothiazolethiolate, 2-Mercaptobenzothiazole sodium salt, Nacap, NaMBT^{[4][5]}
- CAS Number: 2492-26-4^{[3][5][6]}

- Molecular Formula: C₇H₄NNaS₂[\[4\]](#)[\[5\]](#)[\[6\]](#)
- SMILES:[Na⁺].[S-]C1=NC2=CC=CC=C2S1[\[4\]](#)[\[6\]](#)
- InChI Key: VLDHWMAJBNWALQ-UHFFFAOYSA-M[\[4\]](#)

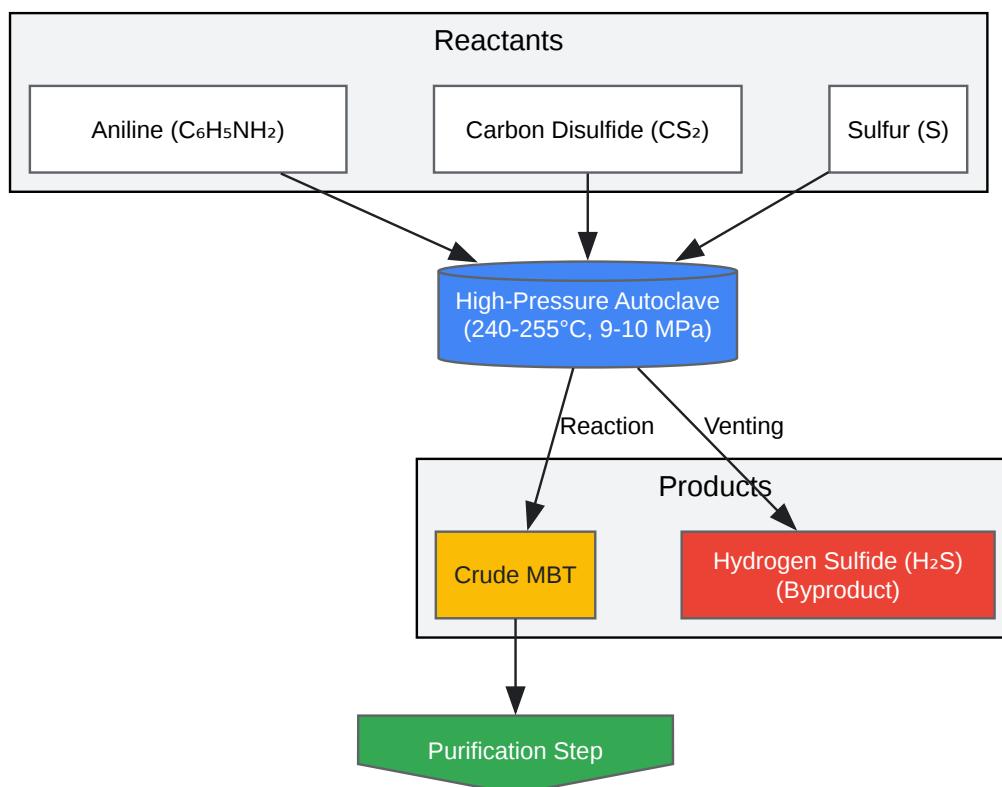
Physicochemical Properties

The key physical and chemical properties of **Sodium 2-mercaptobenzothiazole** are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory or industrial setting.

Property	Value	Source(s)
Molecular Weight	189.23 g/mol	[4] [5]
Appearance	White to orange to green powder or granules. [5] [7] [8] Also available as an amber 50% aqueous solution. [3] [6]	[3] [5] [6] [7] [8]
Melting Point	>300 °C (for solid)	[5]
	-6 °C (for 50% aqueous solution)	[6]
Boiling Point	103 °C (for 50% aqueous solution)	[6]
Density	1.255 g/cm ³ (for 50% aqueous solution)	[6]
Water Solubility	Soluble. [7] >=10 g/100 mL at 20 °C. [6]	[6] [7]
Storage Temperature	Room temperature. Recommended to be stored in a cool, dark place (<15°C). [8]	[8]

Experimental Protocols

Synthesis of 2-Mercaptobenzothiazole (MBT)


Sodium 2-mercaptobenzothiazole is commercially derived from its parent compound, 2-mercaptobenzothiazole (MBT). The industrial synthesis of MBT is a critical first step.

1. Industrial Synthesis (Kelly Process)

The primary industrial method for producing MBT involves the high-temperature, high-pressure reaction of aniline, carbon disulfide, and sulfur.[\[9\]](#)[\[10\]](#)

- Reactants: Aniline ($C_6H_5NH_2$), Carbon Disulfide (CS_2), and Sulfur (S).
- Reaction: $C_6H_5NH_2 + CS_2 + S \rightarrow C_6H_4(NH)SC=S + H_2S$.[\[9\]](#)
- Conditions: The reaction is typically carried out in a batch reactor at elevated temperatures (e.g., 240-255 °C) and high pressure (e.g., 9-10 MPa).[\[10\]](#) The reaction time is approximately 5 hours.[\[10\]](#)
- Procedure:
 - Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave.
 - The mixture is heated to the target temperature and pressure and held for several hours to complete the reaction.
 - Upon completion, the pressure is released, allowing for the removal of the byproduct, hydrogen sulfide (H_2S).[\[9\]](#)
 - The crude MBT product is then collected for purification.

Industrial Synthesis of 2-Mercaptobenzothiazole (MBT)

[Click to download full resolution via product page](#)

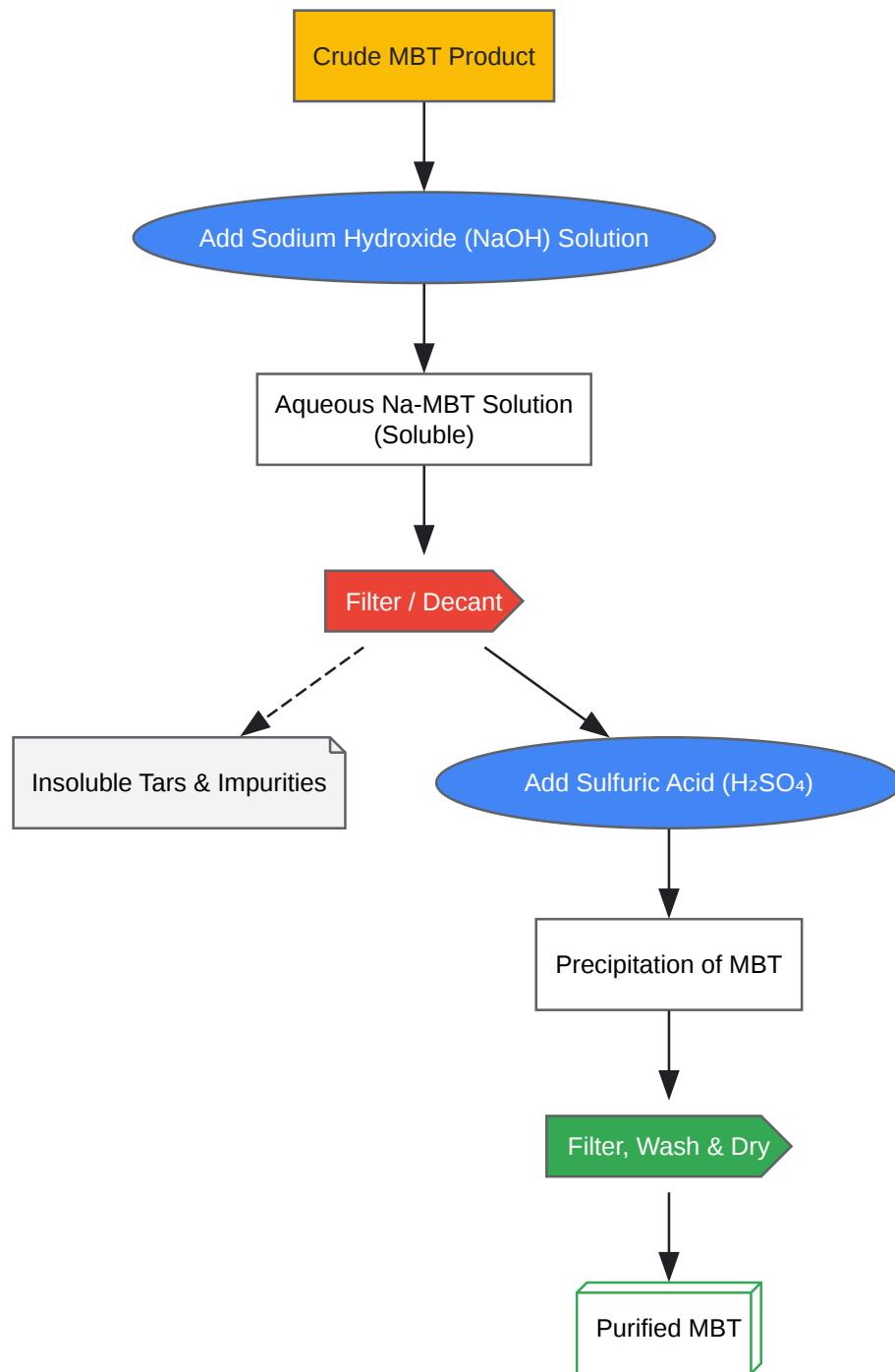
Caption: Workflow for the industrial synthesis of MBT.

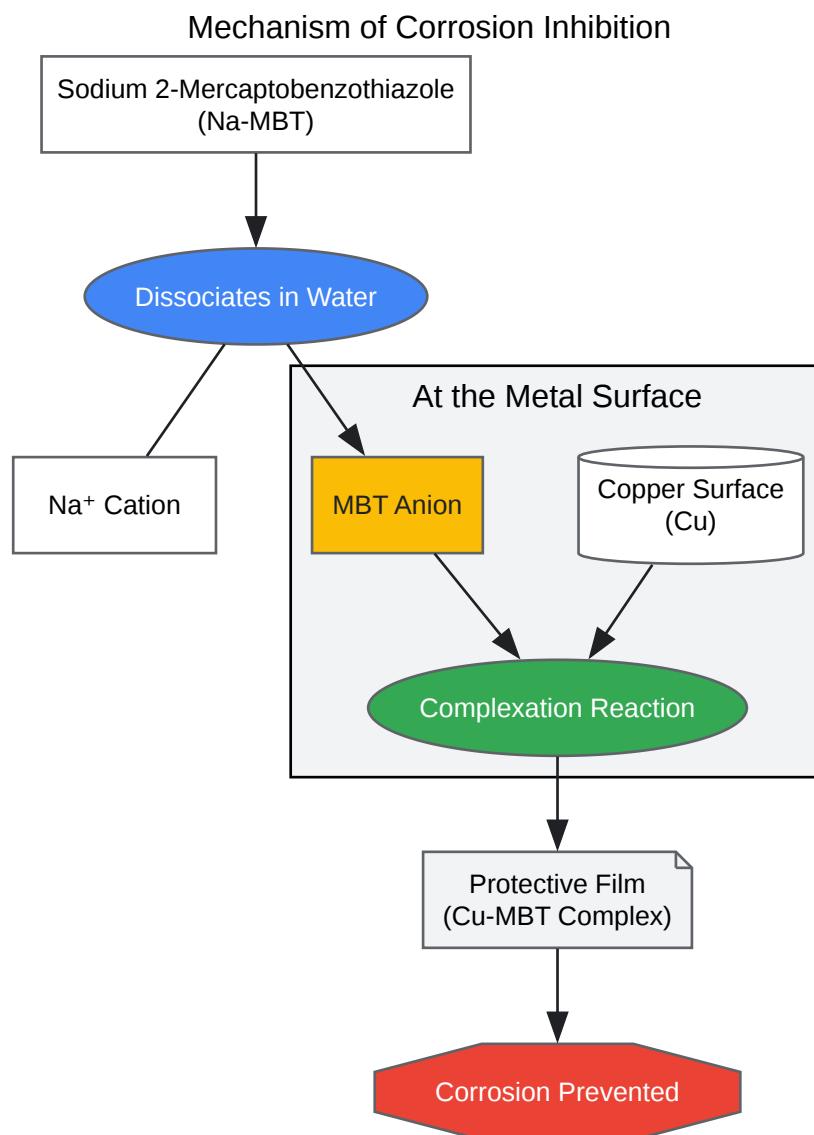
2. Preparation of **Sodium 2-mercaptobenzothiazole** (Na-MBT)

The sodium salt is typically prepared by reacting MBT with sodium hydroxide.[\[11\]](#)

- Reactants: 2-Mercaptobenzothiazole (MBT) and Sodium Hydroxide (NaOH).
- Procedure:
 - Dissolve 2-mercaptobenzothiazole in an appropriate solvent.

- Add a stoichiometric amount of sodium hydroxide solution (e.g., 1N NaOH) to the MBT solution.[1]
- The reaction results in the formation of the sodium salt, which can be isolated or used in solution. This is often sold as a 50% aqueous solution.[6]


Purification Protocol


Crude MBT from industrial synthesis requires purification to remove byproducts like tar-like substances. A common method is reprecipitation.[9][12]

- Procedure:

- The crude MBT is dissolved in an aqueous solution of sodium hydroxide, forming the soluble sodium salt (Na-MBT).
- Insoluble impurities, such as tars, are removed by filtration or decantation.[9]
- The aqueous solution of Na-MBT is then treated with a strong acid, typically sulfuric acid (H_2SO_4), to precipitate the purified MBT.[9][12]
- The precipitated MBT is collected by filtration, washed, and dried.

Purification of 2-Mercaptobenzothiazole (MBT)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Sodium mercaptobenzothiazole | 2492-26-4 [chemicalbook.com]
- 7. Sodium 2-Mercaptobenzothiazole | 2492-26-4 | TCI AMERICA [tcichemicals.com]
- 8. Sodium 2-Mercaptobenzothiazole | 2492-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of some 2-Mercaptobenzothiazole and evaluation of their antimicrobial activity in cooling fluids. | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]
- 12. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to Sodium 2-mercaptobenzothiazole: Chemical Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1227427#chemical-properties-and-structure-of-sodium-2-mercaptobenzothiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com